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Compound of Interest

Compound Name: Nerolic acid

Cat. No.: B1598782

Introduction

Nerolic acid, systematically known as (22)-3,7-dimethylocta-2,6-dienoic acid, is a
monoterpenoid and an unsaturated fatty acid.[1] With the chemical formula C10H160z2, it has a
molar mass of approximately 168.23 g/mol .[1] This compound is found in nature, notably as a
component of the Nasonov scent gland in honeybees and in the essential oils of various plants,
where it may contribute to their antifungal properties.[1] A thorough understanding of its
spectroscopic characteristics is essential for its identification, quantification, and
characterization in complex mixtures, which is critical for researchers in natural product
chemistry, chemical ecology, and drug development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for Nerolic acid. It includes detailed
experimental protocols for data acquisition and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Nerolic acid. Due to the
limited availability of experimentally derived NMR and IR peak assignments in public
databases, typical and expected values based on the compound's structure are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The data presented here are typical chemical shift ranges for the distinct proton and
carbon environments in Nerolic acid, typically recorded in a deuterated solvent like chloroform-
d (CDCIls) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted *H NMR Spectroscopic Data for Nerolic Acid

Proton Expected Chemical o
Atom Number(s) . . Multiplicity
Environment Shift (6, ppm)
H2 Vinylic Proton 5.6-5.8 Singlet (s)
H6 Vinylic Proton 50-5.2 Triplet (t)
H4, H5 Allylic Protons 21-23 Multiplet (m)
Methyl Protons (on )
H10 21-22 Singlet (s)
C=C)
Methyl Protons (on )
H8, H9 16-1.8 Singlets (s)
C=0C)
Carboxylic Acid )
H (COOH) 10.0-13.0 Broad Singlet (br s)
Proton

Table 2: Predicted 3C NMR Spectroscopic Data for Nerolic Acid
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Expected Chemical Shift

Atom Number Carbon Environment

(5, ppm)
C1 Carboxylic Acid Carbonyl 170 - 175
C2 Vinylic Carbon 115-120
C3 Vinylic Carbon 160 - 165
C4 Allylic Carbon 40 - 45
C5 Allylic Carbon 25-30
C6 Vinylic Carbon 120 - 125
C7 Vinylic Carbon 130 - 135
(3] Methyl Carbon 15-20
C9 Methyl Carbon 25-30
C10 Methyl Carbon 20 - 25

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of Nerolic acid is dominated by features
characteristic of a carboxylic acid and carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands for Nerolic Acid
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Wavenumber . . . .

(cm-?) Vibration Type Functional Group Intensity

3300 - 2500 O-H stretch Carboxylic Acid Broad, Strong
~2970, ~2915, ~2855 C-H stretch (sp?) Alkyl Medium to Strong
~3030 C-H stretch (sp?) Alkene Medium

1715 - 1680 C=0 stretch Carboxylic Acid Strong, Sharp
1650 - 1640 C=C stretch Alkene Medium, Sharp
~1440 C-H bend Alkyl Medium

1300 - 1200 C-O stretch Carboxylic Acid Strong

~930 O-H bend (out-of- Carboxylic Acid Dimer  Broad, Medium

plane)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-
energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratios
(m/z) of the molecular ion and its fragments provide information about the molecule's mass and
structure.

Table 4: Major Mass Spectrometry Peaks (EI-MS) for Nerolic Acid

Possible Fragment

m/z Relative Intensity .
Interpretation

168 Low Molecular lon [M]*

125 Moderate [M - CsH7]*

109 Low [M - COOH - H20]*

100 Moderate Fragmentation product

69 100% (Base Peak) Isoprenyl cation [(CsHo)]*

41

High

Allyl cation [(CsHs)]*
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Data sourced from PubChem CID 5312583.[2]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid organic
compound like Nerolic acid. Instrument parameters should be optimized for the specific
machine and sample concentration.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of Nerolic acid in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).

¢ Instrumentation: Place the NMR tube in the spectrometer's probe.
e 1H NMR Acquisition:
o Tune and shim the instrument to optimize magnetic field homogeneity.
o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14
ppm).

o Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to singlets for each unique carbon.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) and
a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.[3]
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» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
Phase and baseline correct the resulting spectrum and calibrate it to the TMS reference
signal.

FT-IR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples due to its

simplicity.

» Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm~?) and
resolution.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove interference from atmospheric CO2
and H20.

o Sample Application: Place a single drop of neat Nerolic acid directly onto the ATR crystal
surface.

» Data Acquisition: Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will
improve the signal-to-noise ratio.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) and allow it to dry completely before the next measurement.

Electron lonization Mass Spectrometry (EI-MS) Protocol

This protocol is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS)
system.

» Sample Preparation: Prepare a dilute solution of Nerolic acid (e.g., ~1 mg/mL) in a volatile
organic solvent such as dichloromethane or hexane.

e GC Separation:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
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o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column (e.g., a nonpolar DB-5ms column) to separate it from any impurities.

o Use a temperature program that allows for the elution of Nerolic acid as a sharp peak.

 lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV),
causing the molecule to ionize and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on
their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each ion at each m/z value, generating the
mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound such as Nerolic acid.
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Caption: Workflow for the spectroscopic analysis and structural verification of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, D20, predicted) (NP0O061776) [np-mrd.org]
¢ 3. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H20, predicted) (NP0260017) [np-mrd.org]

 To cite this document: BenchChem. [Spectroscopic Profile of Nerolic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598782#spectroscopic-data-of-nerolic-acid-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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